4-(Cyclohex-1-EN-1-YL)benzaldehyde
Description
4-(Cyclohex-1-en-1-yl)benzaldehyde (CAS: 42601-85-4) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a cyclohexene ring at the para position. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol . While commercial product listings note its availability, critical physicochemical data (e.g., boiling point, solubility) and safety information (e.g., hazard statements, storage conditions) remain unreported in the available literature .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h4,6-10H,1-3,5H2 |
InChI Key |
ZROINSWMCSEKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehyde Derivatives
4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
- Key Differences: Substituent: A bromomethyl (-CH₂Br) group replaces the cyclohexenyl moiety. Bromine’s electronegativity enhances electrophilic reactivity, making this compound prone to nucleophilic substitution (e.g., SN2 reactions) .
4-Hydroxybenzaldehyde (C₇H₆O₂)
- Key Differences: Substituent: A hydroxyl (-OH) group replaces the cyclohexenyl group. The electron-donating hydroxyl group reduces aldehyde reactivity compared to the electron-neutral cyclohexene ring in the target compound. Research Findings: Pharmacological studies highlight anti-inflammatory and antioxidant properties, with ethnopharmacological applications in traditional medicine . Safety: Well-documented toxicity profiles exist due to its natural occurrence and extensive study .
Cyclohexene-Containing Aldehydes
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)
- Key Differences: Structure: The aldehyde group is directly attached to the cyclohexene ring, unlike the benzaldehyde backbone in the target compound.
Amino-Substituted Cyclohexenyl Compounds (e.g., 4-(methylamino)cyclohex-1-en-1-yl derivatives)
- Key Differences: Substituents: Amino groups (-NH₂, -NHR) on the cyclohexene ring enhance solubility in acidic conditions via protonation, contrasting with the hydrophobic cyclohexenyl group in 4-(Cyclohex-1-en-1-yl)benzaldehyde .
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